tert-Butyl 3-oxocyclopentane-1-carboxylate
Description
Significance of Cyclic Keto-Esters as Versatile Synthetic Intermediates
Cyclic β-keto-esters are a class of organic compounds that have garnered considerable attention in organic synthesis due to their remarkable versatility. These molecules contain a cyclic framework incorporating both a ketone and an ester functional group, which imparts a unique reactivity profile. The presence of these two functional groups allows for a wide array of chemical transformations, making them powerful intermediates in the construction of complex molecular architectures.
The methylene (B1212753) group adjacent to both the carbonyl and the ester groups is particularly acidic, facilitating the formation of an enolate. This enolate is a key reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. Furthermore, the ester group can be readily hydrolyzed and subsequently decarboxylated, providing a route to substituted cyclic ketones. This sequence of reactions, starting from a cyclic β-keto-ester, is a powerful tool for synthesizing specifically substituted five- and six-membered ring systems, which are prevalent in many natural products and pharmaceutical agents. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and effective method for the synthesis of these five- or six-membered cyclic β-keto-esters.
Overview of tert-Butyl 3-oxocyclopentane-1-carboxylate as a Key Synthetic Scaffold
Among the various cyclic keto-esters, this compound stands out as a particularly useful synthetic building block. This compound features a five-membered cyclopentanone (B42830) ring, which is a common structural motif in a multitude of biologically active molecules. The tert-butyl ester group provides a steric bulk that can influence the stereochemical outcome of reactions, and it also serves as a robust protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.
This compound is primarily utilized as an intermediate for the synthesis of more complex molecules. It is a key building block in the development of pharmaceuticals, especially for active pharmaceutical ingredients (APIs) that require a cyclopentane-based structure. myskinrecipes.com Its value is further highlighted by the use of its chiral counterpart, tert-Butyl (S)-3-oxocyclopentane-1-carboxylate, in the synthesis of cyclopentyl modulators of chemokine receptor activity, which are important in medicinal chemistry. chiralen.com The dual reactivity of the ketone and the protected carboxylic acid makes this compound a valuable scaffold for creating novel compounds in the pharmaceutical and fine chemical industries. myskinrecipes.com
Compound Data
Chemical and Physical Properties
The following table summarizes the key identification and physical properties of this compound. Specific experimental data such as melting point and boiling point are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 174195-95-0 | myskinrecipes.com, |
| Molecular Formula | C₁₀H₁₆O₃ | myskinrecipes.com, |
| Molecular Weight | 184.23 g/mol | myskinrecipes.com, |
| Melting Point | Data not available | cato-chem.com |
| Boiling Point | Data not available | cato-chem.com |
| Density | Data not available | cato-chem.com |
Predicted Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the protons on the cyclopentane (B165970) ring (multiplets, ~2.0-3.0 ppm, 6H), and the proton at the ester-substituted carbon (methine, ~3.0-3.5 ppm, 1H). |
| ¹³C NMR | Signals for the carbonyl carbon of the ketone (~210 ppm), the carbonyl carbon of the ester (~170 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the various methylene and methine carbons of the cyclopentane ring. |
| IR Spectroscopy | A strong absorption band for the ketone C=O stretch (~1740 cm⁻¹) and a strong absorption band for the ester C=O stretch (~1730 cm⁻¹). A C-O stretch for the ester will also be present (~1150-1250 cm⁻¹). |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGRUBYATPOSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554274 | |
| Record name | tert-Butyl 3-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174195-95-0 | |
| Record name | tert-Butyl 3-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 3 Oxocyclopentane 1 Carboxylate
Established Reaction Pathways for 3-Oxocyclopentane-1-carboxylic Acid Derivatives
The synthesis of 3-oxocyclopentane-1-carboxylic acid and its esters, including the tert-butyl variant, is predominantly achieved through several well-documented reaction pathways. These methods form the cornerstone of laboratory and industrial production.
Dieckmann Cyclization-Based Syntheses
The Dieckmann cyclization, or Dieckmann condensation, is a robust and widely utilized intramolecular reaction for synthesizing cyclic β-keto esters. wikipedia.orglibretexts.org This reaction is an intramolecular version of the Claisen condensation, wherein a diester reacts in the presence of a base to form a five- or six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of the 3-oxocyclopentane-1-carboxylate core, a 1,6-diester, such as a dialkyl adipate (B1204190), is typically used. openstax.org
The mechanism involves the deprotonation of a carbon alpha to one of the ester groups by a strong base, like sodium ethoxide or sodium methoxide (B1231860), to generate an enolate ion. wikipedia.orglibretexts.org This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. libretexts.org Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. libretexts.org This pathway is particularly effective for creating the sterically stable five-membered ring of the cyclopentanone (B42830) system. wikipedia.orgopenstax.org For instance, dimethyl adipate can be cyclized using sodium methoxide to produce methyl 2-oxocyclopentane-1-carboxylate. ucla.edu A similar strategy using the appropriate di-tert-butyl or mixed adipate ester can yield the target compound.
| Aspect | Description |
|---|---|
| Starting Material | 1,6-Diester (e.g., Dialkyl adipate) |
| Key Reagent | Strong base (e.g., Sodium alkoxide) |
| Product | Cyclic β-keto ester (e.g., tert-Butyl 3-oxocyclopentane-1-carboxylate) |
| Key Feature | Efficient formation of 5-membered rings. wikipedia.orgopenstax.org |
Esterification and Transesterification Approaches
Direct esterification of 3-oxocyclopentane-1-carboxylic acid is a straightforward method for preparing its esters. To synthesize the tert-butyl ester, the carboxylic acid can be reacted with a source of the tert-butyl group, such as tert-butanol (B103910) or isobutene, typically under strong acid catalysis. thieme.de Another common method for achieving this transformation under milder, non-acidic conditions involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
Transesterification offers an alternative route, where a more common ester of 3-oxocyclopentane-1-carboxylic acid, such as the methyl or ethyl ester, is converted into the tert-butyl ester. thieme.de This reaction involves treating the starting ester with tert-butanol in the presence of a suitable catalyst. Various catalysts can promote this exchange, facilitating the formation of the desired product. organic-chemistry.org
| Method | Starting Material | Key Reagents | Conditions |
|---|---|---|---|
| Direct Esterification | 3-Oxocyclopentane-1-carboxylic acid | tert-Butanol or Isobutene; Acid catalyst | Typically strong acid conditions thieme.de |
| DCC/DMAP Esterification | 3-Oxocyclopentane-1-carboxylic acid | tert-Butanol, DCC, DMAP | Mild, non-acidic conditions orgsyn.org |
| Transesterification | Alkyl 3-oxocyclopentane-1-carboxylate (e.g., methyl ester) | tert-Butanol; Catalyst | Varies with catalyst organic-chemistry.org |
Development of Novel Synthetic Approaches
Research continues to seek more efficient, sustainable, and economically viable methods for producing key chemical intermediates like this compound.
Biocatalytic Considerations in Cyclopentanone Carboxylate Synthesis
Biocatalysis is an emerging area that utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild conditions. In the context of cyclopentanone synthesis, biocatalytic methods are particularly valuable for producing chiral molecules. acs.org While a direct enzymatic synthesis of this compound is not widely documented, enzymatic resolutions of racemic cyclopentenone precursors are known. acs.org This approach allows for the separation of enantiomers, yielding chiral building blocks that can then be converted to the final product, such as the enantiomerically pure tert-Butyl (S)-3-oxocyclopentane-1-carboxylate. acs.orgchiralen.com The use of biocatalysis can be a key step in improving the sustainability of a synthetic process. google.com
Industrially Advantageous Production Methods
For a synthetic route to be industrially viable, it must be scalable, safe, cost-effective, and high-yielding. google.comresearchgate.net While many of the established methods can be adapted for large-scale production, some possess inherent disadvantages for industrial applications. For example, methods that require expensive metal catalysts (like palladium), or use highly toxic or hazardous reagents such as sodium cyanide or ozone, are generally considered less advantageous for industrial implementation. google.com
The Dieckmann cyclization often proves to be an industrially favorable route due to its efficiency and use of relatively inexpensive starting materials and reagents. google.com Processes that can be run safely and conveniently, often without the need for purification of intermediates, are highly sought after for large-scale production. researchgate.netscribd.com The development of scalable, one-pot reactions or continuous flow processes represents a significant goal in the industrial synthesis of this and other important chemical intermediates. nih.gov
Stereoselective Synthesis of Chiral this compound
The creation of a specific stereoisomer of a chiral molecule is a fundamental challenge in modern organic synthesis. For this compound, this involves controlling the spatial arrangement of the tert-butoxycarbonyl group at the C1 position. Various strategies have been developed to achieve this, primarily focusing on the synthesis of chiral precursors that can then be converted to the target ketone.
Enantioselective Routes to Specific Isomers
A prominent and effective strategy for accessing enantiomerically enriched derivatives of this compound is through the kinetic resolution of a racemic precursor. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the enantiomers.
Detailed research into the asymmetric synthesis of 3-alkyl-cispentacin derivatives has led to the development of a highly efficient parallel kinetic resolution (PKR) of tert-butyl (RS)-3-alkyl-cyclopentene-1-carboxylates. This method utilizes a pseudoenantiomeric mixture of homochiral lithium amides to achieve high levels of stereocontrol.
In this approach, a racemic mixture of a tert-butyl 3-alkyl-cyclopentene-1-carboxylate is treated with a 50:50 mixture of two different chiral lithium amides, such as lithium (S)-N-benzyl-N-α-methylbenzylamide and lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide. These chiral amides selectively react with one enantiomer of the starting material over the other in a conjugate addition reaction.
The key to this method's success is that the two chiral amides react at similar rates but with opposite enantioselectivity, allowing for the efficient separation of both enantiomers of the starting material in a single process. This results in the formation of two diastereomeric β-amino ester products, which can be readily separated. Subsequent chemical transformations, including N-deprotection, can then yield the desired enantiomerically pure 3-alkyl-cyclopentane derivatives. This powerful technique has been shown to produce products with high diastereomeric excess (de) and enantiomeric excess (ee). libretexts.org
For instance, the parallel kinetic resolution of a range of tert-butyl (RS)-3-alkyl–cyclopentene-1-carboxylates using a pseudoenantiomeric mixture of homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide and lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide has been reported to yield carboxylate-protected 3-alkyl–cispentacin derivatives in greater than 98% de and greater than 95% ee. libretexts.org
The following table summarizes the key aspects of this enantioselective route:
| Starting Material | Chiral Reagents | Key Transformation | Product Stereochemistry | Ref. |
| tert-Butyl (RS)-3-alkyl-cyclopentene-1-carboxylates | Pseudoenantiomeric mixture of homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide and lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide | Parallel Kinetic Resolution (Conjugate Addition) | >98% de, >95% ee | libretexts.org |
While this methodology provides access to chiral 3-substituted cyclopentane (B165970) derivatives, which are closely related to the target compound, direct enantioselective routes to this compound itself, such as through asymmetric hydrogenation of an unsaturated precursor or enzymatic resolution of the racemic ketone, are less commonly reported in the surveyed literature. The kinetic resolution of precursors remains a well-established and highly effective method for obtaining specific isomers within this class of compounds.
Chemical Transformations and Reactivity of Tert Butyl 3 Oxocyclopentane 1 Carboxylate
Oxidative Transformations
One of the significant oxidative transformations of cyclic ketones like tert-butyl 3-oxocyclopentane-1-carboxylate is the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. guidechem.comnih.govwikipedia.org
The Baeyer-Villiger oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. guidechem.comnih.gov The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon atom preferentially migrates. This transformation is a powerful tool for the synthesis of various biologically active natural products and their analogs where a lactone moiety is a key structural feature. chemicalbook.com
| Reaction | Reagent(s) | Product | Description |
| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | γ-lactone derivative | Insertion of an oxygen atom adjacent to the carbonyl group to form a six-membered ring lactone. |
Derivatization Reactions of the Carbonyl Moiety
The carbonyl group in this compound is a key site for various derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Reductive Amination: The ketone can undergo reductive amination to form the corresponding amine. This transformation typically involves the reaction of the ketone with an amine in the presence of a reducing agent. A patented method for a related compound involves the selective reduction of an N-O bond, followed by other transformations to yield tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride. This reaction is crucial in the synthesis of aminocyclopentane derivatives, which are important building blocks in medicinal chemistry. ub.edu
Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). rsc.orgresearchgate.net This reaction is highly valuable for the introduction of exocyclic double bonds onto the cyclopentane (B165970) ring. The choice of the Wittig reagent allows for the synthesis of a variety of substituted alkenes.
| Reaction | Reagent(s) | Product Type | Description |
| Reductive Amination | Amine, Reducing Agent | Aminocyclopentane derivative | Conversion of the carbonyl group to an amino group. |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Exo-methylene cyclopentane derivative | Formation of a carbon-carbon double bond at the site of the carbonyl group. |
Transformations Involving the Ester Functionality
The tert-butyl ester group of the molecule can undergo several important transformations, primarily hydrolysis and transesterification.
Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions to yield the corresponding carboxylic acid, 3-oxocyclopentane-1-carboxylic acid. organic-chemistry.org This deprotection step is often necessary in multi-step syntheses to unmask the carboxylic acid functionality for further reactions.
Transesterification: The tert-butyl ester can be converted to other esters, such as a methyl ester, through transesterification. For the closely related 3-oxocyclopentane-1-carboxylic acid, its methyl ester can be synthesized by reacting the acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. guidechem.comchemicalbook.com This process is useful for modifying the ester group to suit the requirements of a particular synthetic route.
| Reaction | Reagent(s) | Product | Description |
| Hydrolysis | Acid (e.g., H₂SO₄) and Water | 3-Oxocyclopentane-1-carboxylic acid | Cleavage of the tert-butyl ester to the carboxylic acid. |
| Transesterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 3-oxocyclopentane-1-carboxylate | Exchange of the tert-butyl group of the ester with a methyl group. |
Nucleophilic Reactivity of the Enolizable Protons
The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction allows for the introduction of alkyl groups at the α-position to the ketone. The stereoselectivity of this reaction can be controlled by using chiral auxiliaries, leading to the synthesis of enantiomerically enriched products. For instance, the parallel kinetic resolution of tert-butyl (RS)-3-alkyl-cyclopentene-1-carboxylates has been used for the asymmetric synthesis of 3-alkyl-cispentacin derivatives. nih.gov
Aldol (B89426) Condensation: The enolate can also react with other carbonyl compounds, such as aldehydes or ketones, in an aldol condensation reaction. This reaction forms a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone. The crossed aldol condensation, where the enolate of one carbonyl compound reacts with a different carbonyl compound, is a powerful tool for constructing complex molecules. youtube.com
| Reaction | Reagent(s) | Product Type | Description |
| α-Alkylation | Base, Alkyl Halide | α-Alkyl-3-oxocyclopentane-1-carboxylate | Introduction of an alkyl group at the carbon adjacent to the ketone. |
| Aldol Condensation | Base, Aldehyde or Ketone | β-Hydroxy ketone or α,β-Unsaturated ketone | Formation of a new carbon-carbon bond through reaction with another carbonyl compound. |
Applications of Tert Butyl 3 Oxocyclopentane 1 Carboxylate in Complex Molecule Synthesis
Role as a Key Building Block in Organic Chemistry
Tert-butyl 3-oxocyclopentane-1-carboxylate serves as a fundamental building block in organic synthesis due to the presence of two key functional groups: a reactive carbonyl group and a sterically hindered tert-butyl ester. myskinrecipes.com This combination allows for selective manipulation of either functional group, providing a pathway to a variety of more complex molecules. The stability and reactivity of this compound make it a valuable component in both research and industrial settings for the creation of novel chemical entities. myskinrecipes.com
The ketone functionality can undergo a wide array of standard transformations, including nucleophilic additions, reductions, and condensations. For instance, the stereoselective reduction of the ketone is a common strategy to introduce a hydroxyl group with a defined stereochemistry, a crucial step in the synthesis of many chiral molecules. The adjacent ester group can influence the stereochemical outcome of such reactions.
The tert-butyl ester group, on the other hand, is relatively robust and resistant to many reaction conditions, such as those involving nucleophiles and reducing agents. It serves as an effective protecting group for the carboxylic acid, which can be deprotected under acidic conditions when desired. myskinrecipes.com This differential reactivity of the two functional groups is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner.
Precursor to Advanced Pharmaceutical Intermediates
A significant application of this compound is in the synthesis of advanced pharmaceutical intermediates, particularly those containing a cyclopentane (B165970) ring system. myskinrecipes.com The cyclopentane scaffold is a common motif in many biologically active compounds.
One notable application is in the development of cyclopentyl modulators of chemokine receptor activity. chiralen.com Chemokine receptors are involved in various physiological and pathological processes, making them attractive targets for drug discovery. The synthesis of these modulators often involves the elaboration of the cyclopentane ring of this compound into more complex structures that can interact with these receptors. The enantiomerically pure (S)-tert-butyl 3-oxocyclopentane-1-carboxylate is a particularly important chiral building block for these syntheses. chiralen.com
The versatility of this building block allows for the introduction of various pharmacophoric elements onto the cyclopentane core, leading to the generation of libraries of potential drug candidates. The ability to readily modify the structure of this compound makes it an invaluable precursor in the quest for new and improved therapeutic agents.
Utilization in the Construction of Cyclic and Heterocyclic Systems
The chemical reactivity of this compound also lends itself to the construction of more complex cyclic and heterocyclic systems. The ketone and ester functionalities can participate in a variety of cyclization reactions, leading to the formation of fused or spirocyclic ring systems.
For example, derivatives of this compound can be used to synthesize fused heterocyclic systems such as 1,3-oxazines and 1,3-thiazines. popline.orgnih.gov These syntheses often involve the transformation of the ketone into an amino group and the ester into a hydroxymethyl group, followed by a ring-closing reaction to form the heterocyclic ring. popline.orgnih.gov
Furthermore, the principles of domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, can be applied to cyclopentanone (B42830) derivatives to construct complex spirocyclic scaffolds. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the reactivity of the cyclopentanone moiety is well-suited for such transformations. These reactions often involve the initial formation of an intermediate that then undergoes a cascade of intramolecular reactions to build the final complex structure.
Below is a table summarizing the types of cyclic and heterocyclic systems that can be accessed from cyclopentanone precursors.
| Precursor Type | Reaction Type | Resulting System |
| Cyclopentanone derivative with amino and hydroxyl functionalities | Intramolecular cyclization | Fused 1,3-oxazines and 1,3-thiazines |
| Cyclopentanone | Domino reaction with suitable reaction partners | Spirocyclic systems |
Incorporation into Natural Product Synthetic Strategies
The synthesis of natural products often requires the use of versatile and stereochemically defined building blocks. This compound and its derivatives have been employed in the synthetic strategies for several natural products and their analogues, particularly those containing a functionalized cyclopentane ring.
An important application is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have a carbocyclic ring in place of the ribose or deoxyribose sugar. Many carbocyclic nucleosides exhibit significant antiviral and anticancer activities. The synthesis of these analogues can start from a protected cyclopentanecarboxylic acid, which can be derived from related cyclopentene (B43876) precursors. rsc.org The synthetic route involves the elaboration of the cyclopentane ring to introduce the necessary hydroxyl and amino functionalities, followed by the attachment of a nucleobase.
The following table outlines a general strategy for the synthesis of carbocyclic nucleosides from a cyclopentane precursor.
| Starting Material | Key Transformations | Target Molecule |
| Protected cyclopentanecarboxylic acid | Introduction of hydroxyl and amino groups, Attachment of nucleobase | Carbocyclic nucleoside analogue |
Analytical and Characterization Techniques for Tert Butyl 3 Oxocyclopentane 1 Carboxylate
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of tert-Butyl 3-oxocyclopentane-1-carboxylate by examining the interaction of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C NMR spectra provide distinct information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group and the protons on the cyclopentanone (B42830) ring. The protons on the ring adjacent to the carbonyl group (α-protons) and those adjacent to the carboxylate-bearing carbon (β-protons) will have different chemical shifts due to the varying electron-withdrawing effects of the functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methine and methylene (B1212753) carbons of the cyclopentane (B165970) ring. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
Based on the structure and data from analogous compounds, the predicted NMR chemical shifts are summarized in the tables below. rsc.orgrsc.org
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ | ~1.45 | Singlet (s) |
| Ring -CH₂- (α to C=O) | ~2.20 - 2.40 | Multiplet (m) |
| Ring -CH₂- (α to CH) | ~2.00 - 2.20 | Multiplet (m) |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~215 |
| Ester C=O | ~174 |
| -C (CH₃)₃ | ~81 |
| -C(C H₃)₃ | ~28 |
| Ring C H-COOtBu | ~45 |
| Ring C H₂ (α to C=O) | ~38 |
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns that arise upon ionization. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺•), followed by characteristic fragmentation.
The structure contains two primary functional groups that direct fragmentation: the ketone and the tert-butyl ester. The tert-butoxycarbonyl (t-Boc) group is known for its distinct fragmentation pathways. doaj.org Common fragmentations include the loss of isobutylene (B52900) (a neutral loss of 56 Da) via a McLafferty-type rearrangement, or the cleavage of the C-O bond to generate a stable tert-butyl cation. doaj.org The cyclopentanone ring can undergo α-cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu
The most prominent fragmentation pathways are expected to be:
Formation of the tert-butyl cation: Cleavage of the ester oxygen-tert-butyl bond results in a highly stable tert-butyl cation at m/z = 57, which is often the base peak in the spectrum for t-Boc protected compounds. doaj.org
Loss of isobutylene: A neutral loss of isobutylene (C₄H₈, 56 Da) from the molecular ion to give a radical cation corresponding to 3-oxocyclopentane-1-carboxylic acid. doaj.org
Loss of the tert-butoxy (B1229062) group: Cleavage of the bond between the ester carbonyl carbon and the oxygen can lead to the loss of a tert-butoxy radical (•OC(CH₃)₃, 73 Da).
Loss of the entire ester group: A cleavage can result in the loss of the entire tert-butoxycarbonyl group (•COOC(CH₃)₃, 101 Da).
Expected Mass Spectrometry Fragments
| m/z Value | Identity |
|---|---|
| 184 | [M]⁺• (Molecular Ion) |
| 128 | [M - C₄H₈]⁺• |
| 111 | [M - •OC(CH₃)₃]⁺ |
| 83 | [M - •COOC(CH₃)₃]⁺ |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is essential for separating this compound from reaction impurities and starting materials, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's retention time is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. A UV detector is effective due to the presence of the carbonyl group.
Typical HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~210 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its moderate molecular weight, this compound is amenable to GC analysis, making it a suitable method for assessing purity and separating potential isomers. nih.gov The compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. rsc.org
Typical GC Conditions
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | e.g., Start at 100 °C, ramp at 10 °C/min to 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, and bond angles.
For chiral molecules such as the enantiomerically pure forms of this compound (e.g., the (S)-enantiomer), X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of the stereocenter. researchgate.net While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a high-quality single crystal of the compound. To date, a public crystal structure for this compound has not been reported.
Future Research Directions and Emerging Trends in Tert Butyl 3 Oxocyclopentane 1 Carboxylate Chemistry
Development of Sustainable Synthetic Methodologies
Future research is increasingly directed towards "green" and sustainable methods for the synthesis of cyclopentanone (B42830) derivatives, including tert-butyl 3-oxocyclopentane-1-carboxylate. A primary trend is the exploration of renewable feedstocks to replace petroleum-based starting materials. researchgate.netresearchgate.netnih.gov The catalytic transformation of biomass-derived furan (B31954) compounds, such as furfural (B47365), into cyclopentanone derivatives is a promising avenue. researchgate.netnih.govrsc.org This approach aligns with the principles of green chemistry by utilizing renewable resources and potentially reducing the environmental impact of chemical synthesis. researchgate.netgoogle.com
Key areas for future investigation in the sustainable synthesis of this compound and related compounds include:
Renewable Starting Materials: Investigating pathways from biomass, such as hemicellulose, to produce cyclopentanone precursors. acs.org
Green Catalysis: The development and application of environmentally benign catalysts, such as natural clay-based catalysts or reusable metal catalysts, for key synthetic steps. researchgate.netnih.govrsc.orgmdpi.com
Flow Chemistry: Implementing continuous flow processes to improve efficiency, safety, and scalability of the synthesis, while minimizing waste. durham.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. google.com
| Research Area | Focus | Potential Impact |
| Renewable Feedstocks | Utilization of biomass-derived furfural and other bio-based precursors. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
| Green Catalysts | Development of solid acid/base catalysts, biocatalysts, and recyclable metal complexes. | Elimination of hazardous reagents and simplification of purification processes. |
| Process Intensification | Application of flow chemistry and process automation. | Increased efficiency, improved safety, and reduced manufacturing costs. |
Exploration of Novel Reactivity and Catalytic Applications
As a β-keto ester, this compound possesses a rich and versatile reactivity profile that continues to be a subject of exploration. nih.govresearchgate.net Future research will likely focus on uncovering new transformations and catalytic applications of this valuable synthon.
One emerging trend is the use of β-keto esters as ligands in transition metal catalysis. For instance, related β-keto esters have been shown to be effective ligands for copper(I)-catalyzed carbon-heteroatom coupling reactions. acs.org This suggests that this compound could be employed to facilitate the formation of C-N, C-O, and C-S bonds, expanding its synthetic utility.
Furthermore, the palladium-catalyzed chemistry of β-keto esters offers a range of potential transformations, including aldol (B89426) and Michael additions. nih.gov Investigating the behavior of this compound in these and other palladium-catalyzed reactions could lead to novel synthetic methodologies.
Future research in this area is anticipated to include:
Ligand Development: Exploring the use of this compound and its derivatives as ligands for various transition metal-catalyzed reactions.
Catalytic C-C Bond Activation: Investigating the activation of the C-C bonds within the cyclopentanone ring, a challenging but potentially rewarding area for generating novel molecular scaffolds. nih.gov
Biocatalysis: Utilizing enzymes to perform selective transformations on the molecule, such as stereoselective reductions of the ketone or hydrolysis of the tert-butyl ester. nih.govnih.govtudelft.nlresearchgate.net The enzymatic removal of the tert-butyl protecting group, in particular, offers a mild and selective alternative to chemical methods. nih.govresearchgate.net
Computational Studies: Employing theoretical calculations to predict and understand the reactivity of the molecule, guiding the design of new reactions and catalysts. mdpi.com
| Reaction Type | Catalyst/Reagent | Potential Products |
| C-C and C-Heteroatom Coupling | Copper, Palladium | Functionalized cyclopentane (B165970) derivatives |
| Asymmetric Reduction | Chiral metal catalysts, Enzymes (oxidoreductases) | Chiral cis- and trans-3-hydroxycyclopentane-1-carboxylates |
| Aldol Condensation | Acid/base catalysts (including solid catalysts) | α,β-unsaturated cyclopentanone derivatives |
Advanced Applications in Synthetic Organic Chemistry
The cyclopentane ring is a common motif in a wide array of biologically active natural products and pharmaceutical agents. Consequently, this compound is a valuable starting material for the synthesis of these complex targets. Future research will continue to exploit this compound in the asymmetric synthesis of chiral molecules.
A significant area of focus is the catalytic asymmetric hydrogenation of the ketone functionality. The development of chiral iridium catalysts, for example, has enabled the dynamic kinetic resolution of similar β-ketoesters to produce functionalized chiral allylic alcohols with high enantioselectivity. rsc.org Applying such methodologies to this compound would provide efficient access to enantiomerically pure cis- and trans-3-hydroxycyclopentane-1-carboxylates, which are versatile chiral building blocks.
Moreover, the parallel kinetic resolution of related cyclopentene (B43876) carboxylates has been successfully used in the asymmetric synthesis of cispentacin derivatives, highlighting the potential of resolution strategies in this area. dntb.gov.uanih.gov
Future applications in this domain are expected to involve:
Total Synthesis: Employing this compound as a key intermediate in the total synthesis of complex natural products and pharmaceuticals.
Asymmetric Catalysis: Developing novel chiral catalysts for the enantioselective and diastereoselective functionalization of the cyclopentanone ring. mdpi.com
Enzymatic Resolutions: Expanding the use of enzymes for the kinetic resolution of racemic derivatives of this compound, offering a green and highly selective approach to chiral molecules. mdpi.com
| Target Molecules | Key Transformation | Synthetic Utility |
| Chiral Alcohols | Asymmetric hydrogenation, enzymatic reduction | Building blocks for pharmaceuticals and natural products |
| Cispentacin Analogues | Parallel kinetic resolution | Access to biologically active amino acid derivatives |
| Complex Natural Products | Multi-step synthesis involving various transformations | Elucidation of biological function and drug discovery |
Q & A
Q. How is tert-Butyl 3-oxocyclopentane-1-carboxylate synthesized in the laboratory?
- Methodological Answer : A common route involves cyclopentanone ring functionalization. For example:
- Esterification : React 3-oxocyclopentane-1-carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., HSO) .
- Protection Strategies : Use tert-butyl dicarbonate (BocO) to protect reactive carbonyl groups during multi-step syntheses, as seen in spirocyclic compound preparations .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation. Avoid exposure to ignition sources (e.g., static discharge) due to flammability risks .
- Handling : Use explosion-proof equipment and inert atmospheres (N) during reactions. Follow GHS hazard codes H315 (skin irritation) and H319 (eye damage) with PPE (gloves, goggles) .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis using this compound?
- Methodological Answer :
- Catalytic Systems : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric aldol reactions. For example, FeCl-catalyzed allylation reactions have been applied to similar ketones for alkaloid synthesis .
- Design of Experiments (DoE) : Use statistical optimization (e.g., factorial design) to maximize yield by varying temperature, solvent polarity, and catalyst loading. This approach is validated in epoxidation studies with TBHP .
Q. What computational methods resolve contradictions in conformational analysis of tert-butyl-substituted cyclic ketones?
- Methodological Answer :
- DFT Calculations : Model solvent effects explicitly to explain equatorial vs. axial conformer stability. For instance, implicit solvent models may favor axial tert-butyl groups, while explicit solvation (e.g., with acetone) shifts equilibrium to equatorial forms .
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in solid-state conformations. SHELX programs are robust for small-molecule refinement and twinned macromolecular crystals .
Q. How is this compound applied in synthesizing bioactive spirocyclic derivatives?
- Methodological Answer :
- Spiroannulation : React with hydrazines or amines to form spiro-pyrazolone or oxindole scaffolds. For example, FeCl-catalyzed cyclizations yield alkaloid-like structures with potential bioactivity .
- Functionalization : Introduce trifluoromethyl or aryl groups via cross-coupling (e.g., Suzuki-Miyaura) to enhance binding affinity in drug candidates, as seen in piperidine-carboxylate derivatives .
Data Contradiction Analysis
Q. Why do computational and experimental results differ in predicting tert-butyl group conformation?
- Methodological Answer : Discrepancies arise from solvent interactions. Gas-phase DFT calculations (without solvent) favor axial conformers due to steric effects, while experimental NMR in solution shows equatorial dominance. Explicit solvent molecules in simulations reconcile this, as shown for triazinanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
